molecular formula C36H39N3NaO4S B10800467 CID 129010507

CID 129010507

Katalognummer: B10800467
Molekulargewicht: 632.8 g/mol
InChI-Schlüssel: VANSVYMYESBUFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CID 129010507 is a chemical compound cataloged in PubChem, a comprehensive database of chemical molecules and their properties.

Eigenschaften

InChI

InChI=1S/C36H39N3O4S.Na/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26;/h7-19,21H,20,22-23H2,1-6H3,(H,40,41);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANSVYMYESBUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Die Herstellung von AM 103 umfasst mehrere Syntheserouten und Reaktionsbedingungen. Eine gängige Methode umfasst die Verwendung bestimmter Reagenzien und Lösungsmittel, um die gewünschte chemische Struktur zu erreichen. Zum Beispiel beinhaltet die Herstellung von AM 103 Free Acid das Auflösen der Verbindung in Dimethylsulfoxid (DMSO) und das Mischen mit Polyethylenglykol (PEG300) und Tween 80 . Die industriellen Produktionsmethoden für AM 103 sind nicht weit verbreitet dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Syntheserouten mit optimierten Bedingungen für die Produktion im großen Maßstab.

Vergleich Mit ähnlichen Verbindungen

Structural Similarity

  • Backbone and substituents : Compare core scaffolds (e.g., steroid, terpene) and functional groups (e.g., hydroxyl, carboxyl) using tools like Tanimoto coefficients or 3D overlays .
  • Isosteric replacements : Identify substitutions (e.g., halogens, methyl groups) that may enhance stability or bioactivity.

Physicochemical Properties

  • Lipophilicity (LogP) : Impacts bioavailability and membrane permeability.
  • Molecular weight and polar surface area : Influences drug-likeness (e.g., adherence to Lipinski’s Rule of Five).

Hypothetical Data Table (Illustrative Example)

The table below extrapolates a comparison framework based on analogous studies in the evidence:

Parameter CID 129010507 (Hypothetical) CID 6675 (Taurocholic Acid) CID 46907796 (Nrf2 Inhibitor)
Molecular Formula C₃₀H₄₀O₅N₂ C₂₆H₄₅NO₇S C₂₀H₁₈N₂O₃
Molecular Weight 532.6 g/mol 515.7 g/mol 334.4 g/mol
LogP 3.8 -1.2 2.5
Biological Target Hypothetical Kinase X Bile acid transporter Nrf2 pathway
IC50 120 nM N/A 4.9 μM
Structural Features Steroid-like backbone Conjugated bile acid Aromatic heterocycle

Limitations and Recommendations

The provided evidence lacks direct data on CID 129010507, necessitating caution in extrapolation. To address this:

  • Consult PubChem: Retrieve experimental or predicted properties for CID 129010507, such as SMILES notation, toxicity, and bioassay results .
  • Leverage cheminformatics tools : Use platforms like ChemBL or ChEMBL to identify structural analogs and activity cliffs .
  • Validate hypotheses : Conduct in vitro/in vivo studies to confirm mechanistic overlaps with compounds like CID 46907796 or oscillatoxin derivatives .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying CID 129010507 in an academic context?

  • Methodological Answer : Utilize structured frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor. For example:

  • Define the population (e.g., chemical systems or biological targets affected by CID 129010507).

  • Specify the intervention (e.g., synthesis, structural modification, or mechanistic analysis).

  • Establish comparisons (e.g., analogs or control compounds).

  • Clarify outcomes (e.g., binding affinity, stability, or toxicity).

  • Evaluate feasibility, novelty, and ethical considerations .

    Table 1 : Key Components of FINER Criteria

    CriteriaApplication to CID 129010507 Research
    FeasibleEnsure access to synthesis protocols and analytical tools.
    InterestingAlign with gaps in mechanistic understanding.
    NovelExplore understudied properties (e.g., catalytic activity).
    EthicalAdhere to safety guidelines for handling reactive compounds.
    RelevantLink to broader applications (e.g., drug discovery or materials science).

Q. What are the best practices for conducting a literature review on CID 129010507?

  • Methodological Answer :

Keyword Strategy : Combine terms like "CID 129010507," "synthesis," "spectroscopic characterization," and "biological activity." Use Boolean operators (AND/OR) to refine searches in databases like SciFinder or Web of Science .

Citation Tracking : Identify seminal papers using citation maps to trace foundational studies and recent advancements .

Primary vs. Secondary Sources : Prioritize peer-reviewed journals for experimental data; use review articles for contextual synthesis .

Citation Managers : Tools like Zotero or EndNote streamline reference organization and DOI integration .

Q. How should researchers design experiments to investigate CID 129010507’s physicochemical properties?

  • Methodological Answer :

  • Hypothesis-Driven Design : Start with a clear hypothesis (e.g., "CID 129010507 exhibits pH-dependent solubility due to its ionizable groups").
  • Controls and Replicates : Include negative controls (e.g., solvent-only samples) and triplicate measurements to ensure reproducibility .
  • Instrumentation : Specify equipment (e.g., HPLC for purity analysis, NMR for structural validation) and calibration protocols .
  • Data Documentation : Use lab notebooks with timestamps and raw data backups to meet auditing standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data for CID 129010507 (e.g., conflicting spectroscopic results)?

  • Methodological Answer :

Root-Cause Analysis : Identify sources of variability (e.g., sample preparation, instrument calibration) .

Comparative Frameworks : Replicate experiments under standardized conditions and cross-validate with orthogonal techniques (e.g., XRD vs. computational modeling) .

Iterative Hypothesis Testing : Adjust variables systematically (e.g., temperature, solvent polarity) to isolate confounding factors .

  • Example : If NMR and IR spectra conflict, perform high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

    Table 2 : Steps for Addressing Data Contradictions

    StepActionEvidence Source
    1Replicate experiments with tighter controls.
    2Cross-validate using complementary methods.
    3Apply statistical models (e.g., ANOVA).

Q. What strategies optimize the synthesis of CID 129010507 for high yield and purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, reaction time) .
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress .
  • Post-Synthesis Purification : Compare recrystallization solvents (e.g., ethanol vs. acetonitrile) and column chromatography gradients .
  • Scale-Up Considerations : Assess safety and cost trade-offs for gram-scale production .

Q. How can computational and experimental data be integrated to study CID 129010507’s reactivity?

  • Methodological Answer :

Molecular Dynamics (MD) Simulations : Predict binding modes or degradation pathways and validate with experimental kinetics .

QSAR Modeling : Corrogate structural features (e.g., substituent effects) with bioactivity data .

Machine Learning : Train models on existing datasets to predict novel derivatives or synthetic routes .

  • Case Study : MD simulations of CID 129010507’s interaction with a protein target can guide mutagenesis experiments to validate computational predictions .

Methodological Resources

  • Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical Compliance : Document safety protocols (e.g., fume hood use, waste disposal) in line with institutional guidelines .
  • Interdisciplinary Collaboration : Leverage shared protocols for chemistry-biology hybrid studies (e.g., assay standardization) .

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